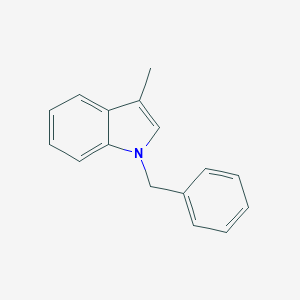

1-Benzyl-3-methyl-1H-indole

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

17017-58-2 |

|---|---|

Molekularformel |

C16H15N |

Molekulargewicht |

221.3 g/mol |

IUPAC-Name |

1-benzyl-3-methylindole |

InChI |

InChI=1S/C16H15N/c1-13-11-17(12-14-7-3-2-4-8-14)16-10-6-5-9-15(13)16/h2-11H,12H2,1H3 |

InChI-Schlüssel |

HMORPAKTPJRBRQ-UHFFFAOYSA-N |

SMILES |

CC1=CN(C2=CC=CC=C12)CC3=CC=CC=C3 |

Kanonische SMILES |

CC1=CN(C2=CC=CC=C12)CC3=CC=CC=C3 |

Synonyme |

1-BENZYL-3-METHYL-1H-INDOLE |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Comprehensive Solubility Profiling of 1-Benzyl-3-methyl-1H-indole: Thermodynamic Analysis and Solvent Selection

Topic: Solubility Profile of 1-Benzyl-3-methyl-1H-indole in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

1-Benzyl-3-methyl-1H-indole (CAS 17017-58-2) acts as a critical heterocyclic building block in the synthesis of bioactive alkaloids, indole-based pharmaceuticals (e.g., indomethacin analogs), and functional materials.[1][2] Despite its synthetic utility, precise solubility data is often absent from standard physicochemical databases.

This guide provides a structural analysis of the compound’s solubility behavior, a predicted solubility landscape based on thermodynamic principles, and a validated experimental protocol for generating empirical solubility data. By understanding the lipophilic nature of the N-benzyl and C3-methyl substituents, researchers can optimize solvent selection for reaction monitoring, crystallization, and purification.

Physicochemical Characterization & Structural Analysis[3][4][5][6]

The solubility profile of 1-Benzyl-3-methyl-1H-indole is governed by the interplay between its rigid aromatic core and its hydrophobic substituents.

| Property | Value (Approx/Predicted) | Impact on Solubility |

| Molecular Weight | 221.30 g/mol | Moderate MW facilitates dissolution in organic media. |

| LogP (Octanol/Water) | ~4.06 | High Lipophilicity: Indicates poor aqueous solubility and high affinity for non-polar/aprotic solvents. |

| H-Bond Donors | 0 | The N-benzylation removes the NH donor, significantly reducing solubility in protic solvents compared to bare indole. |

| H-Bond Acceptors | 1 (Indole N) | Weak acceptor capability; relies on dipole-dipole interactions and |

| Physical State | Solid / Viscous Oil | Melting point is sensitive to purity; typically a low-melting solid (approx. 50–90°C range inferred from analogs). |

Mechanistic Insight: The "Benzyl Effect"

Unlike unsubstituted indole, which can donate a hydrogen bond via the N-H moiety, 1-Benzyl-3-methyl-1H-indole is aprotic . The benzyl group adds significant bulk and hydrophobicity, disrupting the crystal lattice energy relative to the parent indole but also hindering solvation by small, polar water molecules. Consequently, dissolution is entropy-driven in non-polar solvents and enthalpy-driven in polar aprotic solvents.

Predicted Solubility Landscape

Based on Hansen Solubility Parameters (HSP) and dielectric constants (

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Predicted Solubility | Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Ideal for extraction and initial dissolution. |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Preferred for nucleophilic substitution reactions and stock solutions. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Good (50–100 mg/mL) | Standard solvent for crystallization and silica gel chromatography. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (Temperature Dependent) | Good for recrystallization (high solubility at boiling, low at RT). |

| Ethers | THF, 2-MeTHF, Diethyl Ether | Good | Suitable for reduction reactions (e.g., with LiAlH |

| Alkanes | Hexane, Heptane, Cyclohexane | Low (<5 mg/mL) | Excellent anti-solvents for precipitation. |

| Aqueous | Water, PBS Buffer (pH 7.4) | Negligible (<0.01 mg/mL) | Requires surfactants or cyclodextrins for biological assays. |

Thermodynamic Modeling Principles

To accurately predict solubility at varying temperatures, the Modified Apelblat Equation is the standard model for indole derivatives. It correlates the mole fraction solubility (

Where:

- : Mole fraction solubility.[4]

- : Absolute temperature (Kelvin).

- : Empirical model parameters derived from experimental data.

Interpretation:

-

If dissolution is endothermic (typical for indoles), solubility increases with

. -

The van't Hoff equation can further extract thermodynamic parameters:

- : Enthalpy of solution (positive = endothermic).

- : Gibbs free energy (negative = spontaneous).

- : Entropy of solution (driving force in non-polar solvents).

Experimental Protocol: Determination of Equilibrium Solubility

Since specific literature values are scarce, the following self-validating protocol ("Shake-Flask Method") is recommended to generate high-quality data.

Phase 1: Preparation & Saturation

-

Excess Addition: Add 1-Benzyl-3-methyl-1H-indole in excess to 10 mL of the target solvent in a borosilicate glass vial.

-

Equilibration: Place vials in an orbital shaker incubator controlled at the target temperature (e.g., 298.15 K) ± 0.1 K.

-

Agitation: Shake at 150 rpm for 72 hours to ensure solid-liquid equilibrium.

-

Settling: Stop agitation and allow the suspension to settle for 4 hours (or centrifuge at 10,000 rpm if the particles are fine).

Phase 2: Sampling & Quantification

-

Filtration: Withdraw the supernatant using a pre-heated syringe equipped with a 0.22

m PTFE filter (hydrophobic) to prevent adsorption. -

Dilution: Immediately dilute the filtrate with mobile phase (Acetonitrile/Water) to prevent precipitation upon cooling.

-

Analysis: Quantify using HPLC-UV (Detection typically at 280 nm or 254 nm).

Visualization: Solubility Determination Workflow

Caption: Standardized workflow for thermodynamic solubility determination via the shake-flask method.

Solvent Selection Guide for Process Chemistry

Choosing the right solvent depends on the process stage. The decision tree below guides the selection based on the high lipophilicity of the 1-benzyl-3-methylindole scaffold.

Visualization: Solvent Decision Tree

Caption: Decision matrix for solvent selection based on process requirements for lipophilic indole derivatives.

References

-

PubChem. (2025).[5] 1-Benzyl-3-methyl-1H-indole (Compound Summary). National Library of Medicine. Available at: [Link]

- Li, Z., et al. (2018). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. Journal of Chemical & Engineering Data.

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Reference for Shake-Flask Protocol standards).

-

Bergström, C. A., et al. (2002).[6] Experimental and computational screening models for prediction of aqueous drug solubility.[4][6] Pharmaceutical Research.[6][7] (Reference for LogP-based solubility prediction).

-

GuideChem. (2025). 2-Benzyl-3-methylindole Properties and Supplier Data.[1] (Used for comparative physical property analysis).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. N-benzyl-2-iodoaniline | CAS#:76464-99-8 | Chemsrc [chemsrc.com]

- 3. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. 1-Benzyl-3-methyl-1H-indole | C16H15N | CID 10656612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. chemimpex.com [chemimpex.com]

Literature review of N-benzyl-3-methylindole synthesis pathways

An In-Depth Technical Guide to the Synthesis of N-benzyl-3-methylindole

Introduction

N-benzyl-3-methylindole is a substituted indole derivative that serves as a valuable scaffold in medicinal chemistry and materials science. The indole core is a privileged structure, appearing in numerous natural products and pharmaceuticals, and functionalization at the N-1 and C-3 positions allows for the fine-tuning of its biological and physical properties. The strategic introduction of a benzyl group at the nitrogen atom can significantly impact a molecule's lipophilicity, steric profile, and interaction with biological targets. This guide provides a comprehensive review of the primary synthetic pathways to N-benzyl-3-methylindole, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis to aid researchers in selecting the optimal method for their specific application.

Pathway 1: Direct N-Benzylation of 3-Methylindole

The most direct and widely employed route to N-benzyl-3-methylindole is the N-alkylation of the 3-methylindole precursor. This pathway leverages the inherent acidity of the indole N-H proton (pKa ≈ 17 in DMSO), which can be removed by a suitable base to generate a nucleophilic indolide anion. This anion then undergoes a nucleophilic substitution reaction with a benzyl electrophile.

Mechanism and Rationale

The core of this method is a two-step sequence occurring in a single pot: deprotonation followed by nucleophilic attack.

-

Deprotonation: A base abstracts the proton from the nitrogen of 3-methylindole. The choice of base is critical. Strong bases like sodium hydride (NaH) are highly effective, ensuring near-quantitative formation of the indolide anion.[1] This irreversibly drives the reaction towards N-alkylation. Weaker bases, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), can also be used, often in conjunction with polar aprotic solvents or under phase-transfer conditions to enhance reactivity.[2][3]

-

Nucleophilic Substitution (Sₙ2): The resulting indolide anion acts as a potent nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride). This proceeds via a classic Sₙ2 mechanism, leading to the formation of the N-C bond and displacement of the halide leaving group.

A potential side reaction is C-3 alkylation. However, the formation of the indolide anion in a polar aprotic solvent like DMF or THF strongly favors N-alkylation, as the negative charge is localized on the nitrogen atom.[1][3]

Modern Variations

-

Phase-Transfer Catalysis (PTC): This technique is valuable when using inorganic bases like NaOH or KOH with organic-soluble substrates. A phase-transfer catalyst, such as a quaternary ammonium salt, transports the hydroxide anion into the organic phase to deprotonate the indole, facilitating the reaction with the benzyl halide.[4][5] This method avoids the need for hazardous strong bases like NaH and anhydrous conditions.[5]

-

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the rate of N-alkylation, often reducing reaction times from hours to minutes. The rapid, uniform heating provided by microwaves can improve yields and reduce the formation of side products. This approach has been successfully applied to various indole N-alkylation reactions.[6][7][8]

Experimental Protocol: Classical N-Benzylation

This protocol is adapted from standard procedures utilizing sodium hydride.[1]

Materials:

-

3-Methylindole (1.0 eq)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Benzyl Bromide (BnBr) (1.1 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Methanol (for quenching)

-

Ethyl Acetate

-

Saturated aqueous Sodium Chloride (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF.

-

Carefully add the sodium hydride (60% dispersion) to the DMF with stirring.

-

Add a solution of 3-methylindole in a small amount of anhydrous DMF dropwise to the NaH suspension at 0 °C.

-

Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases, indicating the complete formation of the indolide anion.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of methanol until bubbling stops.

-

Dilute the mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the solvent under reduced pressure.

Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield N-benzyl-3-methylindole as a pure solid or oil.

Pathway 2: One-Pot Fischer Indolization / N-Alkylation

Mechanism and Rationale

This one-pot process involves two distinct chemical transformations in sequence.

Part A: Fischer Indole Synthesis This acid-catalyzed reaction produces the indole core from a phenylhydrazine and a ketone.[9]

-

Hydrazone Formation: Phenylhydrazine reacts with a ketone (in this case, acetone, which will ultimately provide the 3-methyl group and a hydrogen at C2) to form a phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine isomer.

-

[10][10]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[10][10]-sigmatropic rearrangement (an electrocyclic reaction akin to a Claisen or Cope rearrangement), which is the key bond-forming step.[9][11]

-

Cyclization & Aromatization: The resulting intermediate rapidly cyclizes and eliminates a molecule of ammonia, driven by the formation of the stable, aromatic indole ring.

Part B: In-Situ N-Benzylation After the formation of 3-methylindole is complete, the reaction conditions are changed without isolating the intermediate. The acidic catalyst is neutralized, and a base (e.g., NaH) and benzyl bromide are added directly to the crude reaction mixture to perform the N-alkylation as described in Pathway 1.[1] This one-pot approach offers significant advantages in terms of efficiency, reducing workup steps, solvent usage, and overall synthesis time.[1]

Experimental Protocol: One-Pot Fischer Indolization / N-Benzylation

This protocol is based on a microwave-promoted, one-pot method developed for rapid indole synthesis.[1]

Materials:

-

Phenylhydrazine hydrochloride (1.0 eq)

-

Acetone (1.05 eq)

-

Tetrahydrofuran (THF)

-

Sodium Hydride (NaH), 60% dispersion (3.3 eq)

-

Dimethylformamide (DMF)

-

Benzyl Bromide (BnBr) (1.1 eq)

-

Microwave synthesis vial

Procedure:

-

Fischer Indolization: To a microwave reaction vial, add phenylhydrazine hydrochloride and THF.

-

Add acetone to the suspension and cap the vial.

-

Heat the mixture to 150 °C using microwave irradiation for 10 minutes.

-

After the reaction, allow the vial to cool to room temperature.

-

N-Benzylation: To the crude reaction mixture, carefully add sodium hydride, followed by DMF.

-

Stir the resulting suspension for 5 minutes at room temperature.

-

Add benzyl bromide to the mixture and continue stirring for an additional 15 minutes at room temperature.

-

Workup: Quench the reaction carefully with methanol at 0 °C. Dilute with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Purification: Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the final product.

Comparative Analysis of Synthesis Pathways

| Pathway | Core Reaction | Key Reagents | Base/Catalyst | Typical Yield | Key Advantages | Key Disadvantages |

| Direct N-Benzylation | Sₙ2 Alkylation | 3-Methylindole, Benzyl Bromide | NaH, KOH, K₂CO₃ | 85-95%[3] | High yield, straightforward, uses readily available starting material. | Requires handling of strong bases (NaH) or longer reaction times with weaker bases. |

| Phase-Transfer Catalysis | Sₙ2 Alkylation | 3-Methylindole, Benzyl Bromide | NaOH/KOH, PTC (e.g., TBAB) | Good to High | Avoids anhydrous conditions and pyrophoric bases; operationally simple.[5] | May require optimization of catalyst and solvent system. |

| One-Pot Fischer/N-Alkylation | Fischer Indolization + Sₙ2 Alkylation | Phenylhydrazine, Acetone, Benzyl Bromide | Acid (from HCl salt), NaH | 80-91%[1] | Highly efficient, rapid (especially with microwave), convergent, good overall yield.[1] | Requires more equivalents of base; involves initial heating step. |

Conclusion

The synthesis of N-benzyl-3-methylindole can be accomplished through several effective strategies. For researchers with access to the 3-methylindole starting material, direct N-benzylation using a strong base like sodium hydride remains a robust and high-yielding method. For enhanced safety and operational simplicity, phase-transfer catalysis presents a compelling alternative.

The one-pot Fischer indolization followed by N-benzylation represents a more advanced and highly efficient approach. It is particularly advantageous for rapid library synthesis or when building the indole core from fundamental building blocks is desirable. The use of microwave assistance in this sequence further accelerates the process, making it a powerful tool in modern synthetic chemistry. The choice of pathway ultimately depends on the specific laboratory constraints, scale, available starting materials, and desired throughput.

References

- Bandini, M., & Umani-Ronchi, A. (2010).

- Trubitsõn, D., et al. (2019).

- Trubitsõn, D., et al. (2019). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis | Request PDF.

- BenchChem. (2025). Strategies for Controlled N- vs C-Alkylation of Indoline. BenchChem Technical Support Center.

- Various Authors. (N.D.). Optimization of the iron-catalyzed N-alkylation of indoline with benzyl alcohol.

- MDPI. (2020).

- Various Authors. (N.D.). Influence of catalyst amount on the alkylation of indole with benzyl alcohol.

- Fray, J., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing.

- Xu, J., & Lv, J. (N.D.). A Continuous-Flow Fischer Indole Synthesis of 3-Methylindole in an Ionic Liquid.

- Chen, Y., et al. (2007). Microwave-assisted synthesis of n-2-benzyl-3-(4- ethoxycarbonylphenyl)

- Ikotun, A. A., et al. (N.D.). Microwave-assisted Synthesis, Characterization, Antimicrobial and Antioxidant Activities of 1-Benzyl-3-[(4-methylphenyl)imino]-i. Semantic Scholar.

- Alfa Chemistry. (N.D.). Fischer Indole Synthesis. Alfa Chemistry.

- BenchChem. (2025).

- Kappe, C. O., et al. (N.D.). Fischer indole synthesis of 3-benzyl-1H-indole via conductive and dielectric heating. Beilstein Journal of Organic Chemistry.

- Kumar, S., et al. (N.D.).

- Various Authors. (N.D.). N-alkylation of indole derivatives.

- Candeias, N. R., et al. (2010). Microwave-assisted synthesis of indole. Tetrahedron.

- Wikipedia. (N.D.). Fischer indole synthesis. Wikipedia.

- Various Authors. (N.D.). One pot synthesis of 3‐(phenylthio)methyl/benzyl indoles.

- Jagadeesan, S., & Karpagam, S. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.

- Various Authors. (N.D.). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles.

- BenchChem. (2025).

- Various Authors. (N.D.). Microwave-assisted synthesis of nitrogen heterocycles. ScienceDirect.

- Heaney, H., & Ley, S. V. (N.D.). 1-Benzylindole. Organic Syntheses.

Sources

- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. file.sdiarticle3.com [file.sdiarticle3.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. goons.web.elte.hu [goons.web.elte.hu]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. alfa-chemistry.com [alfa-chemistry.com]

Structural Profiling & Crystallographic Protocol: 1-Benzyl-3-methyl-1H-indole

The following technical guide details the structural characterization, synthesis, and crystallographic considerations for 1-Benzyl-3-methyl-1H-indole (also known as N-benzylskatole).

Executive Summary

1-Benzyl-3-methyl-1H-indole (CAS: 17017-58-2) is a pivotal indole scaffold used extensively in medicinal chemistry, particularly as a precursor for cyclopenta[b]indoles and as an analog to the anti-proliferative agent Indole-3-carbinol (I3C).[1] While the parent molecule often exists as a low-melting solid or viscous oil at room temperature—posing challenges for standard X-ray diffraction (XRD)—its structural integrity is critical for Structure-Activity Relationship (SAR) modeling in drug discovery.

This guide provides a validated synthesis protocol, a strategy for obtaining crystallographic data (via in situ cryo-crystallography or derivatization), and an analysis of the expected molecular geometry based on high-precision analog data.

Chemical Identity & Physical Properties[1][2][3]

| Parameter | Data |

| IUPAC Name | 1-Benzyl-3-methyl-1H-indole |

| Common Name | N-Benzylskatole |

| Molecular Formula | C₁₆H₁₅N |

| Molecular Weight | 221.30 g/mol |

| Physical State (RT) | Viscous oil or low-melting solid (approx. MP < 45°C) |

| Solubility | Soluble in DCM, CHCl₃, DMSO; Insoluble in water |

| Key Pharmacophore | Indole core (scaffold), N-Benzyl (hydrophobic pocket binder) |

Synthesis & Crystal Growth Protocol

To obtain high-purity material suitable for diffraction or biological assay, a nucleophilic substitution on 3-methylindole (skatole) is the standard approach.

Validated Synthesis Workflow (NaH Method)

Rationale: The use of Sodium Hydride (NaH) in DMF ensures complete deprotonation of the indole N-H (

Reagents:

-

3-Methylindole (Skatole) [1.0 eq]

-

Benzyl Bromide [1.1 eq]

-

Sodium Hydride (60% dispersion) [1.2 eq]

-

DMF (Anhydrous)

Step-by-Step Protocol:

-

Activation: Suspend NaH in anhydrous DMF at 0°C under Argon atmosphere.

-

Deprotonation: Dropwise add a solution of 3-methylindole in DMF. Stir at 0°C for 30 mins until H₂ evolution ceases (formation of indolyl anion).

-

Alkylation: Add Benzyl Bromide slowly. The solution will typically shift from pale yellow to orange/brown.

-

Completion: Allow to warm to Room Temperature (RT) and stir for 3–5 hours. Monitor via TLC (Hexane:EtOAc 9:1).

-

Workup: Quench with ice water. Extract with Ethyl Acetate (

). Wash organics with brine to remove DMF. Dry over -

Purification: Flash column chromatography (Silica Gel, 100% Hexane

5% EtOAc/Hexane).

Crystallization Strategy for XRD

Since the pure compound is a low-melting solid/oil, standard vapor diffusion may fail. Two strategies are recommended:

-

Strategy A: In Situ Cryo-Crystallography (For the Oil)

-

Load the neat oil into a Lindemann capillary (0.3 mm).

-

Mount on the goniometer and cool slowly (120 K/hour) to 100 K using a nitrogen cryostream.

-

Use a zone-melting technique (infrared laser) to anneal the polycrystalline mass into a single crystal directly on the diffractometer.

-

-

Strategy B: Co-Crystallization/Derivatization

-

If the parent oil resists crystallization, synthesize the Picrate or Trinitrobenzene complex. These charge-transfer complexes form stable, high-melting crystals suitable for defining the indole geometry.

-

Crystallographic Data & Structural Analysis[3][5][6][7]

As direct crystal data for the parent oil is rarely published due to its physical state, the structural parameters below are derived from high-resolution data of its closest crystalline analog, N-Benzylindole (

Expected Unit Cell & Geometry

-

Crystal System: Monoclinic (Typical for planar aromatics)

-

Space Group:

or -

Z (Molecules/Cell): 4

Key Geometric Parameters (Predicted):

| Bond / Angle | Value (Å / °) | Structural Significance |

|---|---|---|

| N1–C(Benzyl) | 1.46 – 1.48 Å | Single bond; indicates no conjugation between benzyl and indole ring. |

| N1–C2 | 1.37 – 1.39 Å | Partial double bond character (aromaticity). |

| C3–C(Methyl) | 1.50 – 1.51 Å | Standard

Intermolecular Interactions (Packing)

In the crystal lattice, 1-Benzyl-3-methyl-1H-indole is stabilized by:

-

-

-

C–H···

Interactions: The methyl group protons at C3 often interact with the aromatic cloud of neighboring benzyl rings.

Workflow Visualization

The following diagram illustrates the logical flow from synthesis to structural validation, ensuring a self-validating loop between spectral data (NMR) and physical data (XRD).

Figure 1: Synthesis and Crystallographic Characterization Workflow for N-Benzylskatole.

Pharmaceutical Relevance

Biological Activity

Research indicates that N-benzyl derivatives of indole-3-carbinol (and its methyl analogs) exhibit enhanced potency against estrogen-dependent breast cancer lines (MCF-7).[3] The hydrophobic benzyl group improves cellular uptake and binding affinity compared to the parent indole.

Drug Development Implications[8]

-

Metabolic Stability: The C3-Methyl group blocks metabolic oxidation at the 3-position, a common clearance pathway for indoles, potentially increasing half-life compared to Indole-3-carbinol.

-

Binding Mode: Crystallographic data of analogs suggests the benzyl group occupies hydrophobic pockets (e.g., in the Estrogen Receptor), while the indole NH (if unsubstituted) or the

-system (if substituted) engages in hydrogen bonding or stacking.

References

- Synthesis Protocol:Organic Syntheses, Coll. Vol. 6, p. 104 (1988); Vol. 58, p. 113 (1978).

-

Structural Analogs (Cyclopenta[b]indoles): Nickel(II)-Catalyzed Formal [3+2] Cycloadditions between Indoles and Donor–Acceptor Cyclopropanes. MDPI, 2024.

-

Physical Properties: PubChem Compound Summary for CID 10656612, 1-Benzyl-3-methyl-1H-indole.[1]

-

Pharmaceutical Application: 1-Benzyl-indole-3-carbinol Is a Novel Indole-3-carbinol Derivative.... PubMed, 2010.

-

Crystallographic Methodology: Structure and Morphology of Indole Analogue Crystals. ACS Omega, 2020.

Sources

- 1. 1-Benzyl-3-methyl-1H-indole | C16H15N | CID 10656612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Purification techniques for removing impurities from 1-Benzyl-3-methyl-1H-indole

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of 1-Benzyl-3-methyl-1H-indole. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key indole intermediate in high purity. We will move beyond simple protocols to explore the underlying chemistry of purification, enabling you to troubleshoot effectively and adapt methodologies to your specific needs.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the purification of 1-Benzyl-3-methyl-1H-indole.

Q1: What are the most common impurities I should expect in my crude 1-Benzyl-3-methyl-1H-indole?

The impurity profile is heavily dependent on the synthetic route. Assuming a common method like the Fischer indole synthesis, which involves reacting N-benzyl-N-phenylhydrazine with propanal or its equivalent, typical impurities include:

-

Unreacted Starting Materials: Residual N-benzyl-N-phenylhydrazine.

-

Isomeric Byproducts: Potential formation of other indole isomers if the reaction conditions are not well-controlled.

-

Over-alkylation Products: In syntheses involving N-benzylation of 3-methylindole, competing C-3 benzylation can occur, although this is less common for N-alkylation reactions.[1]

-

Oxidation/Degradation Products: Indoles can be sensitive to air and light, leading to the formation of colored, often pinkish or brownish, oligomeric or oxidized species.[2]

-

Residual Solvents: Solvents used in the reaction and workup (e.g., DMF, toluene, acetic acid).

Q2: What is the best first-pass purification method for this compound?

For most applications, flash column chromatography on silica gel is the most effective initial purification technique.[3] It offers excellent resolving power for separating the target compound from both more polar and less polar impurities. Given that 1-Benzyl-3-methyl-1H-indole is a relatively non-polar solid, a simple solvent system like a gradient of ethyl acetate in hexanes is typically a robust starting point.[4]

Q3: My supposedly pure, white solid turned pink/brown upon standing. What happened and is it still usable?

This is a classic issue with many indole derivatives.[2] The discoloration is usually due to minor surface oxidation caused by exposure to air and light. While the bulk purity may still be high (>99%), the presence of these colored impurities can be problematic for certain applications, particularly in catalysis or final drug substance preparation. For many synthetic purposes, this material is often usable. To prevent this, always store purified indoles under an inert atmosphere (Nitrogen or Argon), protected from light, and in a freezer.

Q4: How can I monitor the purification process effectively?

Thin-Layer Chromatography (TLC) is your most critical tool.

-

Visualization: 1-Benzyl-3-methyl-1H-indole is UV-active due to its aromatic structure and will appear as a dark spot on a fluorescent TLC plate (F254) under 254 nm UV light.[5]

-

Staining: If UV is insufficient, a potassium permanganate (KMnO₄) stain is excellent for indoles, which typically appear as yellow-brown spots on a purple background. Anisaldehyde or iodine stains are also effective.[5]

-

Choosing a Mobile Phase: Use TLC to screen for an optimal solvent system for column chromatography. Aim for a retardation factor (Rf) of 0.2-0.4 for your target compound to ensure good separation on the column.[6]

Troubleshooting Guide: Column Chromatography

Column chromatography is powerful, but not without its pitfalls. Here’s how to solve common issues.

Problem 1: My compound is streaking/tailing on the TLC plate and the column fractions are broad and overlapping.

-

The Cause (The "Why"): This is the most frequent problem encountered with indoles. The nitrogen atom in the indole ring is weakly basic. The surface of standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups. An acid-base interaction between your indole and the silica gel causes strong, non-uniform adsorption, leading to tailing.[5][6]

-

The Solution:

-

Add a Basic Modifier: Incorporate a small amount of a base into your mobile phase. The most common choice is 0.5-2% triethylamine (NEt₃) .[5] The triethylamine will preferentially interact with the acidic silanol sites, effectively "masking" them from your indole and allowing it to travel down the column in a tight, symmetrical band.

-

Use a Different Stationary Phase: If tailing persists, consider switching to a less acidic stationary phase like neutral alumina.[5][6]

-

Problem 2: I have poor separation between my target compound and a closely-running impurity.

-

The Cause (The "Why"): The polarity of your chosen mobile phase is not providing sufficient selectivity to resolve the two compounds. They are interacting with the stationary phase in a very similar manner.

-

The Solution:

-

Optimize the Solvent System: Do not just increase or decrease the polarity of your current system. Try entirely different solvent combinations. For instance, if an ethyl acetate/hexane system is failing, a switch to a dichloromethane/methanol system can dramatically alter the selectivity and improve separation.[5]

-

Run a Shallow Gradient: Instead of a steep or isocratic (constant solvent mixture) elution, use a very shallow gradient of the polar solvent. This can help tease apart compounds with very similar Rf values.[5]

-

Reduce the Column Load: Overloading the column is a common cause of poor separation. As a rule of thumb, use a mass ratio of silica gel to crude product of at least 50:1.

-

Problem 3: My compound appears to be degrading on the column.

-

The Cause (The "Why"): Some indole derivatives can be sensitive to the acidic nature of silica gel, leading to decomposition during the long residence time on a column.[5]

-

The Solution:

-

Deactivate the Silica Gel: Before running the column, you can reduce the acidity of the silica. A common method is to flush the packed column with one column volume of your eluent containing 1-3% triethylamine, discard this flush, and then run the separation with your normal mobile phase.[5]

-

Work Quickly: Do not let the compound sit on the column for an extended period. Prepare everything in advance so you can load, run, and collect fractions efficiently.

-

Switch to Alumina: As a more robust solution for highly acid-sensitive compounds, use a column packed with neutral or basic alumina.[6]

-

Troubleshooting Guide: Recrystallization

Recrystallization can yield exceptionally pure material if optimized correctly.

Problem 1: My compound "oils out" instead of forming crystals.

-

The Cause (The "Why"): The compound is coming out of solution too rapidly or at a temperature above its melting point in that specific solvent mixture. The solution is becoming supersaturated too quickly for an ordered crystal lattice to form.

-

The Solution:

-

Use a Different Solvent System: Your current solvent is likely too poor (i.e., the compound is not soluble enough at high temperatures or too soluble at low temperatures). Experiment with different single or mixed solvent systems (see Protocol 2). For 1-Benzyl-3-methyl-1H-indole, systems like ethanol/water, ethyl acetate/hexanes, or benzene/petroleum ether could be effective.[7][8]

-

Slow Down the Cooling: Do not immediately place the hot, dissolved sample into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Slow cooling encourages the formation of larger, purer crystals.

-

Add a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.

-

Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

-

Problem 2: My recovery after recrystallization is very low.

-

The Cause (The "Why"): Your compound has significant solubility in the "cold" solvent, meaning a large amount remains in the mother liquor after filtration.

-

The Solution:

-

Minimize the Hot Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product. Every excess drop will reduce your final yield.

-

Optimize the Solvent System: Find a solvent in which your compound is highly soluble when hot but very poorly soluble when cold. This difference in solubility is the key to good recovery.

-

Concentrate the Mother Liquor: After your first filtration, you can often recover a second, less pure crop of crystals by carefully evaporating some of the solvent from the mother liquor and re-cooling.

-

Data & Protocols

Table 1: Common Purification Parameters

| Parameter | Column Chromatography | Recrystallization |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | N/A |

| Common Eluents | Hexane/Ethyl Acetate gradient, DCM/Methanol | Ethanol, Methanol/Water, Toluene/Hexane |

| Additive | 0.5-2% Triethylamine (if tailing occurs) | N/A |

| Typical Purity | 95-99% | >99% (if optimized) |

| Typical Recovery | 70-95% | 50-85% |

Protocol 1: Flash Column Chromatography

-

Prepare the Slurry: In a beaker, add silica gel to your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate). Stir to create a uniform slurry.

-

Pack the Column: Pour the slurry into the column and use gentle air pressure to pack the bed evenly, ensuring no air bubbles are trapped.

-

Load the Sample: Dissolve your crude 1-Benzyl-3-methyl-1H-indole in a minimal amount of dichloromethane or your eluent. Alternatively, "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

-

Elute: Begin running the solvent through the column, collecting fractions. Gradually increase the polarity of the mobile phase as needed to elute your compound.

-

Monitor: Spot fractions onto a TLC plate to identify which ones contain your pure product.

-

Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization Solvent Screening

-

Aliquot: Place a small amount (10-20 mg) of your crude material into several different test tubes.

-

Test Solvents: To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is too good; discard and try another.

-

Heat: If the solid is poorly soluble at room temperature, heat the test tube gently (e.g., in a warm water bath). Continue adding the solvent dropwise until the solid dissolves completely.

-

Cool: Allow the test tube to cool slowly to room temperature, then place it in an ice bath.

-

Observe: The best solvent system is one where the compound is sparingly soluble at room temperature, highly soluble when hot, and forms a significant amount of crystalline precipitate upon cooling.

Visualization of Purification Strategy

The following workflow provides a decision-making framework for purifying your crude product.

Caption: Decision workflow for selecting a purification method.

References

- US5085991A - Process of preparing purified aqueous indole solution.

-

Identification and synthesis of impurities formed during sertindole preparation . PMC. [Link]

-

Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives . Acta Pharmaceutica. [Link]

-

1-Benzyl-3-methyl-1H-indole . PubChem. [Link]

-

Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography . Separation Science. [Link]

-

What do common indole impurities look like? . ResearchGate. [Link]

-

Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization . MDPI. [Link]

-

Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors . RSC Publishing. [Link]

-

Identification and synthesis of impurities formed during sertindole preparation . ResearchGate. [Link]

-

Synthesis of 1-benzyl-3-(1H-indol-4-yl)-3-piperidinol . PrepChem.com. [Link]

-

Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide . RSIS International. [Link]

-

Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles . ACS Omega. [Link]

-

Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound . Bentham Science. [Link]

-

Problems with Fischer indole synthesis . Reddit. [Link]

-

How can residues of indole be removed from a reaction mixture without using column chromatography? . ResearchGate. [Link]

-

Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives . ResearchGate. [Link]

-

Synthesis of indoles . Organic Chemistry Portal. [Link]

Sources

- 1. Indole synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Optimizing Solvent Selection for 1-Benzyl-3-methyl-1H-indole Functionalization

Prepared by the Senior Application Scientist Team

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthetic modification of 1-benzyl-3-methyl-1H-indole. The strategic selection of a solvent is paramount, often dictating the success, regioselectivity, and yield of a given transformation. This document is structured as a series of troubleshooting questions and field-proven answers to address specific challenges encountered during experimentation.

Part 1: General Principles & Frequently Asked Questions

This section addresses broad, overarching questions regarding solvent properties and their fundamental impact on the reactivity of the indole scaffold.

Q1: My functionalization reaction is failing or giving low yields. How do I begin to troubleshoot the solvent system?

A1: Low yields in indole synthesis and functionalization can often be traced back to suboptimal reaction conditions, with the solvent playing a critical role.[1] The first step is to categorize your reaction and understand the mechanism. The indole nucleus has distinct reactive zones: the electron-rich pyrrole ring (specifically the C2 position, as C3 is blocked in this substrate) and the benzenoid portion.

Start by asking these questions:

-

What is the polarity of my reactants and transition state? Polar solvents stabilize polar and charged intermediates, which can dramatically accelerate or inhibit a reaction. For instance, reactions proceeding through highly polar transition states, such as certain palladium-catalyzed cross-couplings, are often faster in polar solvents.[2]

-

Is my solvent protic or aprotic? Polar protic solvents (e.g., alcohols, water) have acidic protons and can form hydrogen bonds. This can "cage" and deactivate nucleophiles, slowing down reactions like SN2 substitutions.[3][4] Polar aprotic solvents (e.g., DMF, DMSO, THF) lack acidic protons and are generally preferred for reactions involving strong, anionic nucleophiles.

-

Are my reagents soluble? Poor solubility of a key reagent is a common cause of reaction failure. Sometimes a co-solvent system is necessary to bring all components into the solution phase.[5]

Q2: What is the fundamental difference between polar aprotic and polar protic solvents in the context of indole chemistry?

A2: The distinction is critical and lies in the ability to act as a hydrogen-bond donor.

-

Polar Protic Solvents (e.g., H₂O, Methanol, Ethanol) possess O-H or N-H bonds. They can solvate both cations and anions effectively. However, their ability to hydrogen-bond with anionic nucleophiles can suppress nucleophilicity, which is detrimental in many reactions.[3][4] For indole chemistry, they are generally avoided in reactions involving strong bases or organometallic intermediates (like lithiation) but can be part of a biphasic system in certain cross-coupling reactions (e.g., Suzuki).

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF, Dioxane) lack O-H or N-H bonds. They possess dipole moments that allow them to dissolve polar species but do not engage in hydrogen bonding with nucleophiles. This leaves the nucleophile "naked" and highly reactive, making these solvents ideal for a vast range of reactions, including SN2, organometallic chemistry, and many palladium-catalyzed processes.[3] Theoretical studies have shown that solvents like DMSO and water can significantly influence the chemical reactivity and electronic properties of indole derivatives.[6][7][8]

Part 2: Troubleshooting Specific Functionalization Reactions

Section 2.1: C2-Lithiation and Electrophilic Quench

The deprotonation at the C2 position is a cornerstone transformation for introducing a wide variety of functional groups. Solvent choice here is non-negotiable for success.

Q3: I am attempting a C2-lithiation of 1-benzyl-3-methyl-1H-indole with n-BuLi, but I see significant decomposition and a low yield after quenching with an electrophile. What is the likely solvent-related cause?

A3: This is a classic issue stemming from improper solvent choice for organolithium chemistry. The required solvent must be an anhydrous, aprotic solvent. Ethereal solvents are almost always the correct choice.

-

The Right Choice: Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) are the go-to solvents. Their Lewis basic oxygen atoms coordinate to the lithium cation, breaking up the organolithium aggregates and increasing the reagent's basicity and reactivity.[9] This coordination is crucial for efficient deprotonation at the relatively non-acidic C2 position.

-

The Wrong Choice: Using non-polar hydrocarbon solvents like hexanes or toluene alone is often insufficient. While n-BuLi is typically supplied in hexanes, performing the lithiation in only hexane can lead to extremely slow deprotonation and poor solubility of the resulting C2-lithiated indole.[10] Protic solvents (alcohols, water) or halogenated solvents (DCM, chloroform) will react violently with n-BuLi and must be strictly avoided.

Troubleshooting Workflow: C2-Lithiation

Caption: Solvent influences multiple stages of the Suzuki catalytic cycle.

Part 3: Data Summary & Experimental Protocols

Table 1: Common Solvents for Indole Functionalization

| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Common Applications & Rationale |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | C2-Lithiation: Lewis basicity stabilizes Li⁺, increasing reactivity. Anhydrous conditions are critical. |

| Diethyl Ether (Et₂O) | Polar Aprotic | 4.3 | 35 | C2-Lithiation: Alternative to THF, lower boiling point. Anhydrous conditions are critical. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Vilsmeier-Haack: Acts as both reagent and solvent. Cross-Coupling: Excellent polar solvent for Suzuki, Heck, etc. [11] |

| 1,4-Dioxane | Polar Aprotic | 2.2 | 101 | Cross-Coupling: Very common for Suzuki-Miyaura reactions, often mixed with water. |

| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Cross-Coupling: Highly polar, good for solubilizing salts and promoting reactions with polar transition states. [12] |

| Toluene | Non-Polar | 2.4 | 111 | Cross-Coupling: Often used with water in biphasic Suzuki reactions. Also used in some C-H activation reactions. [13] |

| Methanol (MeOH) | Polar Protic | 32.7 | 65 | Limited Use: Generally avoided with strong bases/nucleophiles. Can be used in workups or specific reactions like certain carbonylations. [14] |

Protocol 1: C2-Lithiation and Silylation of 1-Benzyl-3-methyl-1H-indole

Objective: To demonstrate the correct solvent and conditions for C2-functionalization.

Materials:

-

1-Benzyl-3-methyl-1H-indole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes)

-

Chlorotrimethylsilane (TMSCl)

-

Saturated aqueous NH₄Cl solution

-

Saturated aqueous NaCl solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl acetate, Hexanes

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add 1-benzyl-3-methyl-1H-indole (1.0 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous THF (approx. 0.1 M concentration of substrate) via syringe.

-

Cool the resulting solution to -78 °C using an acetone/dry ice bath.

-

Slowly add n-BuLi (1.1 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the C2-lithiated species.

-

Add chlorotrimethylsilane (1.2 eq) dropwise at -78 °C.

-

Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature over 1 hour.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and add ethyl acetate.

-

Separate the layers and wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield 1-benzyl-3-methyl-2-(trimethylsilyl)-1H-indole.

Protocol 2: Vilsmeier-Haack Formylation of 1-Benzyl-3-methyl-1H-indole

Objective: To correctly perform formylation on the benzene ring using DMF as the solvent/reagent. [15] Materials:

-

1-Benzyl-3-methyl-1H-indole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Saturated aqueous Na₂CO₃ solution

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an argon atmosphere, add anhydrous DMF (10 eq).

-

Cool the DMF to 0 °C in an ice bath.

-

Slowly add POCl₃ (3.0 eq) dropwise with vigorous stirring, maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

In a separate flask, dissolve 1-benzyl-3-methyl-1H-indole (1.0 eq) in a minimal amount of anhydrous DMF.

-

Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to 90 °C.

-

Maintain this temperature for 6-8 hours, monitoring the reaction by TLC.

-

Cool the mixture to room temperature and carefully pour it into a beaker of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow, careful addition of saturated Na₂CO₃ solution until the pH is alkaline (pH > 8).

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the formylated product(s).

References

- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem.

-

Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. Available from: [Link]

-

Koyambo-Konzapa, S.-J., et al. (2025). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations. PLOS ONE, 20(9), e0330941. Available from: [Link]

-

(PDF) Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations - ResearchGate. Available from: [Link]

-

Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations - PubMed. Available from: [Link]

-

Fairlamb, I. J. S. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available from: [Link]

-

Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. (2019). Available from: [Link]

-

Biscoe, M. R., & Buchwald, S. L. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Journal of the American Chemical Society, 133(34), 13322-13325. Available from: [Link]

- Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles - Benchchem.

-

Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF - ResearchGate. Available from: [Link]

-

Bailey, W. F., & Luderer, M. R. (2020). Optimization of Organolithium Reactions. Organic Process Research & Development, 24(5), 706-723. Available from: [Link]

-

Progress in Chemical and Biochemical Research Tertiary cyclic amides in Vilsmeier type reaction with indoles. (2019). Available from: [Link]

-

Polar Protic and Polar Aprotic Solvents - Chemistry Steps. Available from: [Link]

- Technical Support Center: Functionalization of the Isoindole Ring System - Benchchem.

-

Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles - PMC. Available from: [Link]

-

Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Available from: [Link]

-

A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions - Asian Journal of Research in Chemistry. (2018). Available from: [Link]

-

C-H functionalization of indoles and oxindoles through CDC reactions. Available from: [Link]

-

Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. (2012). Available from: [Link]

-

Vilsmeier-Haack Reaction - Chemistry Steps. Available from: [Link]

-

Formation of indole trimers in Vilsmeier type reactions - Semantic Scholar. Available from: [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its utilization in the synthesis of novel pyrazole and pyridine derivatives. (2013). Available from: [Link]

-

Beccalli, E. M., Broggini, G., & Martinelli, M. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 1796-1813. Available from: [Link]

-

Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles | ACS Omega. (2019). Available from: [Link]

-

THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE. (2003). Available from: [Link]

- How to resolve solubility problems of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol in aqueous solutions - Benchchem.

-

Optimization of reaction conditions for Suzuki coupling - ResearchGate. Available from: [Link]

-

Base‐ and Visible‐Light‐Promoted Formation of 3‐Benzyl‐3‐Methoxyisoindolin‐1‐one. Available from: [Link]

-

Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Application to the Synthesis of Pyrazole Derivatives. (2016). Available from: [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - Semantic Scholar. Available from: [Link]

-

The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. (2023). Available from: [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. Available from: [Link]

-

(PDF) A Highly Regioselective C-3 Benzylation Reaction of Indoles with Alcohols Catalysed by an N-Heterocyclic Carbene - ResearchGate. Available from: [Link]

-

5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one - MDPI. (2022). Available from: [Link]

-

Pd(II)-catalyzed ligand controlled synthesis of methyl 1-benzyl-1H-indole-3-carboxylates and symmetrical ketones bearing two indoles. (2014). Available from: [Link]

-

Preparation of 3-Alkylated Oxindoles from N-Benzyl Aniline via a Cu(II)-Mediated Anilide Cyclization Process - Organic Syntheses Procedure. Available from: [Link]

-

Substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas - Semantic Scholar. (2011). Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. sites.wp.odu.edu [sites.wp.odu.edu]

- 11. researchgate.net [researchgate.net]

- 12. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]

- 13. Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pd(II)-catalyzed ligand controlled synthesis of methyl 1-benzyl-1H-indole-3-carboxylates and bis(1-benzyl-1H-indol-3-yl)methanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: High-Purity Recrystallization of 1-Benzyl-3-methyl-1H-indole

Welcome to the technical support center for the purification of 1-Benzyl-3-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions regarding the recrystallization of this indole derivative. Our goal is to empower you with the knowledge to consistently achieve high purity in your experimental work.

Introduction to Recrystallization of Indole Derivatives

Recrystallization is a powerful technique for purifying solid organic compounds.[1][2] For indole derivatives like 1-Benzyl-3-methyl-1H-indole, it is an effective method to obtain high-purity material, although it may sometimes result in lower recovery yields.[1][3] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[4]

Common impurities in the synthesis of indole derivatives can include unreacted starting materials, byproducts from side reactions, and residual solvents.[3][5] The choice of the recrystallization solvent is therefore critical and is dependent on the polarity and chemical nature of both the desired compound and the impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude 1-Benzyl-3-methyl-1H-indole?

A1: Impurities can stem from various sources, including the synthetic route employed. Common impurities may include unreacted starting materials such as 3-methylindole or benzyl bromide, byproducts from side reactions, or residual solvents used in the synthesis and workup.[3][5] Discoloration, such as a pinkish or brownish hue, can be an indicator of impurities, which may arise from oxidation or trace byproducts.[5]

Q2: How do I choose the best solvent for the recrystallization of 1-Benzyl-3-methyl-1H-indole?

A2: The ideal solvent is one in which your compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[4] For indole derivatives, a range of solvents and solvent systems have been successfully used. These include alcohols like methanol and ethanol, as well as mixed solvent systems such as ethyl acetate/hexane or benzene/petroleum ether.[6][7] A good rule of thumb is that solvents with similar functional groups to the compound of interest are often good solubilizers. It is recommended to perform small-scale solubility tests with a variety of solvents to determine the optimal choice for your specific crude material.

Q3: My compound is colorless, how can I assess its purity after recrystallization?

A3: For colorless indole derivatives, Thin-Layer Chromatography (TLC) is a rapid and effective method for a qualitative assessment of purity.[5] A single spot on the TLC plate when visualized under UV light (typically 254 nm) is a good indication of high purity.[8] The presence of multiple spots suggests that impurities are still present.[5] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q4: What is "oiling out" and how can I prevent it?

A4: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than forming crystals. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. To prevent this, you can try using a lower-boiling point solvent, adding more solvent, or ensuring a slow cooling rate.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 1-Benzyl-3-methyl-1H-indole and provides systematic solutions.

Problem 1: Low or No Crystal Formation

-

Symptom: After cooling, no solid precipitates from the solution.

-

Cause: Too much solvent was used, resulting in a solution that is not saturated upon cooling.[2]

-

Solution:

-

Solvent Evaporation: Gently heat the solution to evaporate some of the solvent. Once a slight cloudiness (saturation point) is observed, allow the solution to cool slowly.

-

Induce Crystallization: If the solution appears saturated but no crystals form, try scratching the inside of the flask with a glass rod at the meniscus. The small scratches provide a surface for nucleation.

-

Seeding: Add a single, pure crystal of 1-Benzyl-3-methyl-1H-indole to the solution to act as a template for crystal growth.

-

Problem 2: Impure Crystals

-

Symptom: The resulting crystals are discolored or analysis (TLC/HPLC) shows the presence of impurities.

-

Cause:

-

The cooling process was too rapid, trapping impurities within the crystal lattice.

-

The chosen solvent was not appropriate for removing the specific impurities present.

-

-

Solution:

-

Slow Cooling: Allow the hot, saturated solution to cool to room temperature undisturbed before placing it in an ice bath. This promotes the formation of larger, purer crystals.

-

Solvent Selection: Re-evaluate your choice of solvent. If impurities are co-crystallizing, a different solvent or a mixed solvent system may be necessary to better differentiate the solubilities.

-

Washing: Ensure the collected crystals are washed with a small amount of ice-cold recrystallization solvent to remove any residual impurities adhering to the crystal surface.[2]

-

Problem 3: Significant Loss of Product

-

Symptom: The final yield of pure crystals is very low.

-

Cause:

-

Solution:

-

Solvent Optimization: Choose a solvent in which the compound has very low solubility at low temperatures.

-

Minimize Washing: Use a minimal amount of ice-cold solvent to wash the crystals.

-

Efficient Hot Filtration: If a hot filtration is necessary to remove insoluble impurities, use a pre-heated funnel and flask to prevent the solution from cooling and crystallizing prematurely.

-

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

This method is suitable when a single solvent with a high-temperature coefficient for the solubility of 1-Benzyl-3-methyl-1H-indole is identified.

-

Dissolution: In a fume hood, place the crude 1-Benzyl-3-methyl-1H-indole in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., methanol or ethanol).[7][9]

-

Heating: Gently heat the mixture on a hot plate while stirring until the solvent begins to boil. Add small portions of the solvent until the solid just dissolves.[2]

-

Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

-

Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent.[2]

-

Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Mixed Solvent Recrystallization

This technique is useful when no single solvent provides the desired solubility characteristics. It employs a pair of miscible solvents, one in which the compound is soluble and another in which it is insoluble.

-

Dissolution: Dissolve the crude 1-Benzyl-3-methyl-1H-indole in a minimal amount of a "good" solvent (e.g., ethyl acetate) at room temperature.

-

Addition of "Poor" Solvent: Slowly add a "poor" solvent (e.g., hexane or petroleum ether) in which the compound is insoluble, until the solution becomes cloudy.[6]

-

Heating: Gently heat the mixture until the solution becomes clear again.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by chilling in an ice bath.

-

Collection and Drying: Collect, wash, and dry the crystals as described in the single solvent protocol.

Data Presentation

| Solvent System | Typical Purity | Advantages | Disadvantages |

| Methanol | >98% | Readily available, effective for moderately polar compounds. | May require larger volumes for less soluble compounds. |

| Ethanol | >98% | Similar to methanol, good for many indole derivatives. | Can be difficult to remove completely. |

| Ethyl Acetate / Hexane | >99% | Highly tunable for polarity, excellent for removing non-polar impurities. | Requires careful optimization of the solvent ratio. |

| Dioxane / Water | Variable | Can be effective for certain impurity profiles.[7] | Dioxane is a hazardous solvent and requires careful handling. |

Visualizing the Workflow

Recrystallization Workflow Diagram

Caption: A generalized workflow for the recrystallization of 1-Benzyl-3-methyl-1H-indole.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common recrystallization problems.

References

- US5085991A - Process of preparing purified aqueous indole solution - Google P

-

Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid. [Link]

-

Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI. [Link]

-

Recrystallization. [Link]

-

Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. [Link]

-

Recrystallization gone wrong, have you come across such a thing? (details below) : r/OrganicChemistry - Reddit. [Link]

-

Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide - RSIS International. [Link]

-

(PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - ResearchGate. [Link]

-

Recrystallization. [Link]

-

Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - ResearchGate. [Link]

-

3-benzyl-1-methyl-1H-indole - C16H15N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

-

Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Publishing. [Link]

-

1-Benzyl-3-methyl-1H-indole | C16H15N | CID 10656612 - PubChem. [Link]

-

Chemical Properties of Indole, 3-methyl- (CAS 83-34-1) - Cheméo. [Link]

-

3-benzoylindole - Organic Syntheses Procedure. [Link]

-

Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles | ACS Omega - ACS Publications. [Link]

-

Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. [Link]

-

20230818 Indole Synthesis SI - Rsc.org. [Link]

Sources

- 1. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recrystallization [sites.pitt.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Tips & Tricks [chem.rochester.edu]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]

Technical Guide: Temperature Control & Stability of 1-Benzyl-3-methyl-1H-indole

Document ID: TS-IND-17017 | Version: 2.1 | Department: Chemical Stability & Application Science

Executive Summary: The Thermodynamics of Indole Instability

As researchers, we often treat storage conditions as a binary choice: "Fridge" or "Freezer." However, for electron-rich heterocycles like 1-Benzyl-3-methyl-1H-indole , temperature is not just a storage parameter—it is a catalyst for specific degradation pathways.

The indole core is π-excessive. The nitrogen atom's lone pair donates electron density into the ring, making the C3 position highly nucleophilic and the C2-C3 double bond susceptible to oxidative cleavage. Adding a methyl group at C3 further activates this position, while the N-benzyl group prevents N-H tautomerization but introduces a lipophilic domain that complicates solubility at low temperatures.

The Core Challenge: You are balancing two opposing thermodynamic risks:

-

High Temperature (>25°C): Accelerates auto-oxidation and radical-mediated dimerization.

-

Low Temperature (<4°C): Induces precipitation (shock crystallization) and moisture condensation, leading to hydrolysis of trace impurities.

Critical Protocol: The "Cold Chain" Storage System

Do not rely on generic "store cool" labels. Use this self-validating protocol to ensure compound integrity.

Phase A: The Inert Barrier (Prevention)

Oxygen is the primary enemy. At ambient temperatures, atmospheric oxygen can react with the C2-C3 bond via a radical mechanism, often initiated by light (photo-oxidation).

-

Aliquot Immediately: Never store the bulk bottle at 4°C if you plan to open it frequently. Repeated thermal cycling (warming to open, cooling to store) pumps moisture into the bottle.

-

Action: Aliquot into single-use amber glass vials under Nitrogen or Argon.

-

-

The Amber Rule: Indoles are photosensitive. Light energy lowers the activation energy for oxidation.

-

Action: Use amber glass. If clear glass is necessary, wrap in aluminum foil.

-

Phase B: Temperature Selection (Execution)

Select your storage mode based on your experimental timeline.

| Duration | Temperature | State | Risk Factor | Mitigation |

| < 24 Hours | 20–25°C (Ambient) | Solid/Solution | Photo-oxidation | Keep in dark; purge headspace with |

| 1–4 Weeks | 2–8°C (Fridge) | Solid | Moisture condensation | Desiccator cabinet inside fridge. |

| > 1 Month | -20°C (Freezer) | Solid | Freeze/Thaw degradation | Single-use aliquots only. |

Phase C: The "Warm-Up" Rule (Crucial Step)

Never open a cold indole bottle immediately.

-

The Physics: A vial at -20°C acts as a cold finger. Opening it in a 25°C lab with 50% humidity causes immediate condensation of water onto the solid.

-

The Protocol: Allow the sealed vial to equilibrate to room temperature (approx. 30–45 mins) before breaking the seal.

Visualizing the Threat: Degradation Pathways

The following diagram illustrates the mechanistic consequences of temperature and oxygen exposure.

Figure 1: Mechanistic pathway of indole degradation showing how heat and light drive the formation of radical intermediates, leading to irreversible oxidative cleavage or dimerization.

Troubleshooting Center

Issue 1: "My white solid has turned pink/brown."

Diagnosis: Oxidative degradation.

-

The Science: Indole oxidation products (often quinoidal species) have high extinction coefficients. Even <1% impurity can cause significant discoloration.

-

Root Cause: Exposure to air + light, or storage in non-amber glass.

-

Corrective Action (Purification):

-

Dissolve the solid in a minimal amount of warm Ethanol or Ethyl Acetate.

-

Add activated charcoal (to absorb colored polar impurities), stir for 10 mins, and filter through Celite.

-

Recrystallize by adding Hexane or Heptane dropwise until turbid, then cool slowly.

-

Issue 2: "The compound crashed out of my DMSO stock solution."

Diagnosis: Cold Shock Precipitation.

-

The Science: 1-Benzyl-3-methyl-1H-indole is highly lipophilic (LogP > 4). While soluble in DMSO at RT, its solubility drops strictly with temperature. Freezing DMSO (MP: 19°C) creates crystal lattices that exclude the solute, forcing the indole to precipitate as a solid chunk.

-

Root Cause: Storing DMSO stocks in the fridge (4°C) or freezer (-20°C).

-

Corrective Action:

-

Warm the vial to 37°C in a water bath with gentle vortexing.

-

Sonicate for 5–10 minutes to redissolve micro-crystals.

-

Prevention: Store DMSO stocks at room temperature (protected from light) if used within 2 weeks. For long-term, freeze, but expect to heat-cycle upon thawing.

-

Issue 3: "I see new impurity peaks after heating my reaction."

Diagnosis: Thermal Dimerization or Benzyl Migration.

-

The Science: At high temperatures (>100°C), particularly in the presence of Lewis acids or trace protons, the electron-rich C2 position can attack the C3 of another molecule (dimerization). Alternatively, oxidative debenzylation can occur if oxygen is present.

-

Root Cause: Reaction temperature too high or lack of inert atmosphere.

-

Corrective Action:

-

Lower reaction temperature.[1]

-

Sparge solvents with Argon for 15 minutes before adding the indole to remove dissolved oxygen.

-

FAQ: Researcher to Researcher